tert-Butyl 6-((tert-butoxycarbonylamino)methyl)-2-hydroxy-3-methyl-2,3-dihydro-1H-imidazo[4,5-b]pyridine-1-carboxylate
Overview
Description
This compound is a complex organic molecule that likely belongs to the class of compounds known as imidazopyridines, which are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as tert-butyl carboxylates are typically synthesized from reactions involving aminopyrazole carbaldehydes and β-keto esters .Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of multiple functional groups including a tert-butoxycarbonylamino group, a hydroxy group, and a carboxylate group .Chemical Reactions Analysis
In general, compounds of this nature can undergo a variety of chemical reactions. For instance, tert-butyl carboxylates can be formed from the reaction of aminopyrazole carbaldehydes with β-keto esters .Scientific Research Applications
Synthesis and Coupling Reactions
This compound is involved in synthetic pathways that include coupling reactions, demonstrating its utility in constructing complex molecular architectures. For instance, the palladium-catalyzed coupling reactions of partially reduced pyridine derivatives with arylboronic acids to produce a series of tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates indicate its potential in diversifying molecular scaffolds (Wustrow & Wise, 1991).
Catalysis and Reaction Mechanisms
Studies have explored the compound's role in catalytic processes and reaction mechanisms. For example, research on the kinetics of phenol alkylation with tert-butyl alcohol using sulfonic acid functional ionic liquid catalysts showcases the efficiency of derivatives in catalyzing significant organic reactions, thereby emphasizing the compound's importance in facilitating chemical transformations (Elavarasan, Kondamudi, & Upadhyayula, 2011).
Molecular Structure Analysis
Crystal structure and Hirshfeld surface analysis of imidazo[1,2-a]pyridine derivatives provide insights into the molecular geometry, interactions, and stability of these compounds. Such analyses contribute to the understanding of how structural variations influence the physical and chemical properties of the molecules, which is crucial for designing substances with desired features (Dhanalakshmi et al., 2018).
Future Directions
Mechanism of Action
Target of Action
It is known that similar compounds, such as tert-butyloxycarbonyl-protected amino acid ionic liquids, are used in the synthesis of dipeptides . This suggests that the compound may interact with peptide chains or amino acids.
Mode of Action
The compound likely interacts with its targets through chemical reactions facilitated by its functional groups. The tert-butyloxycarbonyl group (Boc) is known to protect amino groups in peptide synthesis . This protection allows for selective reactions to occur without unwanted side reactions .
Biochemical Pathways
The compound is involved in the synthesis of dipeptides, which are small proteins composed of two amino acids . The synthesis process involves the coupling of amino acids, which is enhanced by certain reagents . The resulting dipeptides can then participate in various biochemical pathways, depending on their specific amino acid composition.
Pharmacokinetics
The compound’s solubility in various solvents suggests it may be well-absorbed and distributed in the body .
Result of Action
The primary result of the compound’s action is the formation of dipeptides . These dipeptides can have various effects at the molecular and cellular levels, depending on their specific amino acid composition. For example, they may act as signaling molecules or participate in protein-protein interactions.
Properties
IUPAC Name |
tert-butyl 2-hydroxy-3-methyl-6-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-2H-imidazo[4,5-b]pyridine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O5/c1-17(2,3)26-14(23)20-10-11-8-12-13(19-9-11)21(7)15(24)22(12)16(25)27-18(4,5)6/h8-9,15,24H,10H2,1-7H3,(H,20,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUHDIUAWLWAPDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC2=C(N=C1)N(C(N2C(=O)OC(C)(C)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10674135 | |
Record name | tert-Butyl 6-{[(tert-butoxycarbonyl)amino]methyl}-2-hydroxy-3-methyl-2,3-dihydro-1H-imidazo[4,5-b]pyridine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10674135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1186311-17-0 | |
Record name | 1,1-Dimethylethyl 6-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-2,3-dihydro-2-hydroxy-3-methyl-1H-imidazo[4,5-b]pyridine-1-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1186311-17-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 6-{[(tert-butoxycarbonyl)amino]methyl}-2-hydroxy-3-methyl-2,3-dihydro-1H-imidazo[4,5-b]pyridine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10674135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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